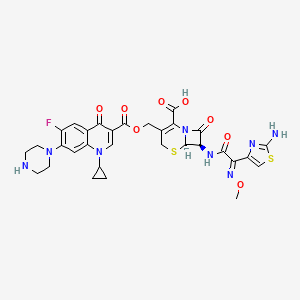
Ro 24-6392
概要
説明
The compound Ro 24-6392 is a complex molecule with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups and a bicyclic core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ro 24-6392 involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the bicyclic core, followed by the sequential addition of various functional groups. Key steps include the formation of the thiazole ring, the introduction of the quinoline moiety, and the final coupling reactions to assemble the complete molecule. Reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of multi-step syntheses. Additionally, the development of catalytic methods to replace stoichiometric reagents could reduce waste and improve the overall sustainability of the process.
化学反応の分析
Types of Reactions: The compound Ro 24-6392 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, potentially leading to the development of new derivatives with enhanced biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the molecule.
科学的研究の応用
The compound Ro 24-6392 has numerous applications in scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential as an antibiotic or antiviral agent due to its ability to interact with bacterial and viral enzymes. Additionally, its unique structure makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic strategies.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, inhibiting their activity and leading to the disruption of essential biological processes. This can result in the death of bacterial cells or the inhibition of viral replication. The exact pathways involved can vary depending on the specific target and the context in which the compound is used.
類似化合物との比較
Similar Compounds: Similar compounds include other bicyclic antibiotics and antiviral agents, such as cephalosporins and quinolones. These compounds share structural features with Ro 24-6392, such as the presence of a bicyclic core and multiple functional groups.
Uniqueness: What sets this compound apart is its unique combination of functional groups and its potential for high specificity in targeting bacterial and viral enzymes. This specificity can lead to fewer side effects and a lower likelihood of resistance development compared to other antibiotics and antiviral agents.
特性
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN8O8S2/c1-47-37-22(19-13-50-31(33)35-19)26(42)36-23-27(43)40-24(29(44)45)14(12-49-28(23)40)11-48-30(46)17-10-39(15-2-3-15)20-9-21(38-6-4-34-5-7-38)18(32)8-16(20)25(17)41/h8-10,13,15,23,28,34H,2-7,11-12H2,1H3,(H2,33,35)(H,36,42)(H,44,45)/b37-22+/t23-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWTZPXSZLWXHL-LJPPBSFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C4=CN(C5=CC(=C(C=C5C4=O)F)N6CCNCC6)C7CC7)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)C4=CN(C5=CC(=C(C=C5C4=O)F)N6CCNCC6)C7CC7)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN8O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131149-63-8 | |
| Record name | Ro 24-6392 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131149638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















